Methyl 5-bromo-2-cyanobenzoate
Overview
Description
Methyl 5-bromo-2-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 5-bromo-2-cyanobenzoate is 1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 5-bromo-2-cyanobenzoate is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
Methyl 5-bromo-2-cyanobenzoate derivatives have been studied for their potential in photodynamic therapy, a treatment method for cancer. Specifically, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a component structurally related to Methyl 5-bromo-2-cyanobenzoate, has shown high singlet oxygen quantum yield. This property is significant for Type II photosensitizers in photodynamic therapy, indicating a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Intermediates
Methyl 5-bromo-2-cyanobenzoate and its related compounds play a crucial role as intermediates in the synthesis of various pharmaceuticals. For example, they have been used in the synthesis of bifendate intermediates, showcasing their importance in the production of medicinal compounds (Bao Li-jiao, 2013).
Molecular Properties and Electronic Applications
The molecular properties of compounds structurally similar to Methyl 5-bromo-2-cyanobenzoate, such as Methyl 2-amino 5-bromobenzoate, have been extensively studied. These investigations include vibrational studies and analyses of molecular properties using density functional theory. The findings suggest potential applications in electronic fields, particularly in the development of materials with non-linear optical activity (Saxena, Agrawal, & Gupta, 2015).
Synthesis of Antimicrobial and Antifungal Agents
Compounds related to Methyl 5-bromo-2-cyanobenzoate have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives of bromophenol isolated from the red alga Rhodomela confervoides, which are structurally similar to Methyl 5-bromo-2-cyanobenzoate, have shown potential in this field. Although some of these compounds were found inactive against specific human cancer cell lines and microorganisms, the exploration of their antimicrobial properties remains an area of interest (Zhao et al., 2004).
Research in Synthetic Organic Chemistry
Methyl 5-bromo-2-cyanobenzoate and similar compounds have been integral in advancing research in synthetic organic chemistry. They have been used in various reactions, such as the synthesis of benzoxazines and other heterocyclic compounds, demonstrating their versatility as reagents in organic synthesis (Kudo, Furuta, & Sato, 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-bromo-2-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDKDCBYOOZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697517 | |
Record name | Methyl 5-bromo-2-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyanobenzoate | |
CAS RN |
714237-95-3 | |
Record name | Methyl 5-bromo-2-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.